

Samatasvir Antiviral Activity Across HCV Genotypes

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Compound Focus: Samatasvir

CAS No.: 1312547-19-5

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The table below summarizes the in vitro and clinical monotherapy efficacy of **Samatasvir**. Data for **Genotypes 5 and 6 is not available** in the search results [1] [2] [3].

HCV Genotype	EC ₅₀ in pM (in vitro) [2]	Mean Max Viral Load Reduction (log ₁₀ IU/mL) [1] [3]	Notes
1a	4 pM	3.2 - 3.6	Potent antiviral activity observed.
1b	2 pM	3.0 - 4.3	Potent antiviral activity observed.
2	24 pM	Variable (2.5 - 4.1)	Activity depended on baseline polymorphism: active with NS5A L31, minimal with M31 [1] [3].
3	9 pM	3.2 - 3.4	Potent antiviral activity observed.
4	4 pM	3.6 - 3.9	Potent antiviral activity observed.
5	3 pM *	Not Available	*In vitro data from one source; no clinical monotherapy data found [2].

HCV Genotype	EC ₅₀ in pM (in vitro) [2]	Mean Max Viral Load Reduction (log ₁₀ IU/mL) [1] [3]	Notes
6	Not Available	Not Available	No specific data found in the provided search results.

Experimental Protocols and Key Findings

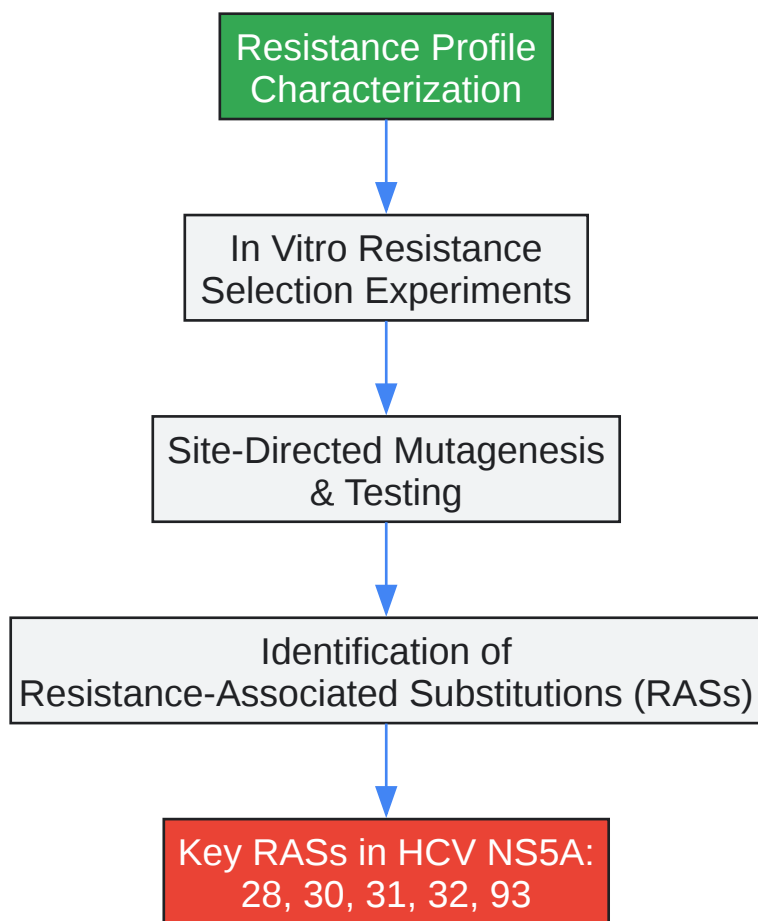
The data in the table above comes from specific experimental setups:

- In Vitro Replicon Assays:** The 50% effective concentration (EC₅₀) values were determined using bicistronic HCV replicons encoding non-structural proteins (NS3 to NS5B) from various genotypes. These replicons, containing a luciferase reporter gene, were used in Huh-7 cell lines to measure the inhibition of viral replication by **Samatasvir** [2].
- Clinical Monotherapy Study:** The viral load reduction data is from a Phase 1, randomized, double-blind, multiple-dose study. Treatment-naïve patients infected with HCV genotypes 1-4 received **Samatasvir** (25 mg, 50 mg, or 100 mg) or a placebo once daily for 3 days. Plasma HCV RNA levels were measured periodically up to Day 10 to determine the antiviral activity [1] [3].

Resistance Profile of Samatasvir

In vitro resistance selection experiments identified that **Samatasvir** targets the HCV NS5A protein. The potential resistance-associated substitutions (RASs) identified for **Samatasvir** in **Genotype 1a** occur at NS5A amino acid positions **28, 30, 31, 32, and 93** [2].

The following diagram illustrates the process of characterizing **Samatasvir**'s resistance profile:



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Insights for Drug Development

- **Pan-Genotypic Potential:** The in vitro and early clinical data suggest that **Samatasvir** has promising pan-genotypic activity, particularly against genotypes 1, 3, and 4 [1] [2] [3].
- **Combination Therapy is Key:** As with other DAAs, **Samatasvir** was developed for use in combination with other antiviral agents (e.g., protease or polymerase inhibitors) to enhance efficacy and prevent resistance [2].
- **Critical Role of Genotype 2 Polymorphism:** The stark difference in efficacy against genotype 2 based on a single polymorphism (L31 vs. M31) underscores the necessity for pre-treatment sequencing in regions where this genotype is prevalent [1] [3].

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References

1. A randomized, double-blind, multiple-dose study of the pan ... [sciencedirect.com]
2. In Vitro Activity and Resistance Profile of Samatasvir, a Novel ... [pmc.ncbi.nlm.nih.gov]
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